SRC Kinase Catalytic Efficiency: Srctide vs. LYNtide Head-to-Head Kinetic Comparison
In a direct comparative kinetic analysis of consensus peptide substrate phosphorylation by non-receptor tyrosine kinases (NRTKs), SRC kinase exhibited a kcat/Km catalytic efficiency of 0.21 μM⁻¹s⁻¹ for Srctide, representing an approximately 1.9-fold higher efficiency compared to 0.11 μM⁻¹s⁻¹ for LYNtide under identical assay conditions [1]. This difference arises primarily from the higher turnover number (kcat = 2.9 s⁻¹ for Srctide vs. 2.0 s⁻¹ for LYNtide), while Km values are comparable (14 μM for Srctide vs. 18 μM for LYNtide) [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for SRC kinase |
|---|---|
| Target Compound Data | 0.21 μM⁻¹s⁻¹ |
| Comparator Or Baseline | LYNtide: 0.11 μM⁻¹s⁻¹ |
| Quantified Difference | 1.9-fold higher efficiency |
| Conditions | In vitro kinase assay; SRC kinase; peptide substrates at varied concentrations |
Why This Matters
Higher catalytic efficiency translates to lower substrate concentration requirements and improved assay signal-to-noise ratios, enabling more sensitive detection of SRC kinase activity and more accurate IC₅₀ determination for inhibitor candidates.
- [1] PMC. Table 2. Kinetic Analysis of Consensus Peptide Substrate Phosphorylation by NRTKs. PMC4184454. 2014. View Source
